molecular formula C18H15NO8S2 B1216826 Picosulfuric acid CAS No. 10040-34-3

Picosulfuric acid

Cat. No.: B1216826
CAS No.: 10040-34-3
M. Wt: 437.4 g/mol
InChI Key: UJIDKYTZIQTXPM-UHFFFAOYSA-N
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Description

Picosulfuric acid is a stimulant laxative primarily used for cleansing the colon as a preparation for colonoscopy in adults. It is often found in combination with other compounds such as magnesium oxide and anhydrous citric acid to enhance its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Picosulfuric acid is synthesized through a series of chemical reactions involving the sulfonation of phenolic compounds. The process typically involves the reaction of phenol with sulfuric acid to form phenol sulfonic acid, which is then further reacted with pyridine derivatives to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Picosulfuric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, phenolic compounds, and substituted aromatic compounds .

Scientific Research Applications

Picosulfuric acid has a wide range of applications in scientific research:

Mechanism of Action

Picosulfuric acid exerts its effects by inhibiting the absorption of water and electrolytes in the intestines, leading to increased secretion into the intestinal lumen. It is hydrolyzed by colonic bacterial enzymes to form an active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane, which directly stimulates colonic peristalsis .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its combination with magnesium oxide and anhydrous citric acid, which enhances its efficacy and reduces the required dosage. Its specific mechanism of action and the formation of an active metabolite also distinguish it from other similar compounds .

Properties

Key on ui mechanism of action

Picosulfuric acid, as sodium picosulfate, is a contact laxative. Sodium picosulfate inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen. It is hydrolyzed by colonic bacterial enzyme, sulfatase, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis.

CAS No.

10040-34-3

Molecular Formula

C18H15NO8S2

Molecular Weight

437.4 g/mol

IUPAC Name

[4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25)

InChI Key

UJIDKYTZIQTXPM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O

Key on ui other cas no.

10040-34-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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